molecular formula C10H11NO2 B8627534 3-(3-Methoxyphenyl)prop-2-enamide CAS No. 83716-67-0

3-(3-Methoxyphenyl)prop-2-enamide

Cat. No.: B8627534
CAS No.: 83716-67-0
M. Wt: 177.20 g/mol
InChI Key: XKBQXFXSHULGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)prop-2-enamide is a cinnamamido derivative characterized by a central α,β-unsaturated carbonyl scaffold (prop-2-enamide) substituted with a 3-methoxyphenyl group. This structure imparts unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its biological interactions.

Properties

CAS No.

83716-67-0

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H11NO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H2,11,12)

InChI Key

XKBQXFXSHULGIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The prop-2-enamide scaffold allows for modifications at three key positions:

  • Aromatic ring substituents (e.g., halogens, methoxy, hydroxy, trifluoromethyl).
  • Amide nitrogen substituents (e.g., aryl, heterocyclic, aliphatic chains).
  • α,β-unsaturated carbonyl group (e.g., cyano, ester, or hydroxyl substitutions).

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Aromatic Ring) Substituents (Amide Nitrogen) Melting Point (°C) Key Properties/Activities Reference
3-(3-Methoxyphenyl)prop-2-enamide 3-OCH₃ H (unsubstituted) Not reported Cooling agent potential
(2E)-N-Phenyl-3-[3-(CF₃)phenyl]prop-2-enamide 3-CF₃ Phenyl 154–157 Antibacterial (S. aureus, MRSA)
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide 4-Cl 3,5-bis(CF₃)phenyl 147–149 Submicromolar antimicrobial activity
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide 4-OH, 3-OCH₃ 2-(4-OH-3-OCH₃)phenethyl Not reported Anti-inflammatory (IC₅₀ < 17.21 µM)
3-(5-Bromofuran-2-yl)-2-cyano-N-(3-methoxyphenyl)prop-2-enamide 5-Bromofuran-2-yl + 2-cyano 3-OCH₃-phenyl Not reported Increased lipophilicity, potential kinase inhibition

Structure-Activity Relationships (SAR)

  • Aromatic Substituents :
    • Electron-withdrawing groups (Cl, CF₃): Enhance antimicrobial activity but may reduce solubility.
    • Electron-donating groups (OCH₃, OH): Improve anti-inflammatory and antioxidant effects via hydrogen bonding and radical scavenging .
  • Aliphatic chains (e.g., phenethyl) enhance anti-inflammatory activity by mimicking natural lignanamides .

ADMET Considerations

  • Cytotoxicity : Dichlorophenyl derivatives show negligible toxicity to mammalian cells (e.g., porcine macrophages), whereas trifluoromethyl analogs require careful dose optimization .
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas CF₃ groups resist metabolic degradation, extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.